

# Application Notes: Development of Sustained-Release Isosorbide Mononitrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Isosorbide Mononitrate |           |
| Cat. No.:            | B1672618               | Get Quote |

#### Introduction

**Isosorbide mononitrate** is an organic nitrate primarily used for the prophylactic treatment of angina pectoris, a condition caused by coronary artery disease.[1][2] It acts as a vasodilator by releasing nitric oxide (NO), which relaxes vascular smooth muscle, leading to a reduction in cardiac preload and afterload.[3][4][5] This vasodilation decreases the heart's oxygen demand and improves blood flow to the myocardium.[1][4] The elimination half-life of **isosorbide mononitrate** is approximately 4-5 hours, necessitating frequent administration of immediate-release formulations (2-3 times daily) to maintain therapeutic plasma concentrations.[6][7] Such a dosing regimen can lead to poor patient compliance and the development of nitrate tolerance.[6]

Sustained-release (SR) oral delivery systems are designed to release the drug over an extended period, maintaining effective plasma concentrations and improving patient compliance by reducing dosing frequency.[7] For **isosorbide mononitrate**, SR formulations can provide therapeutic coverage for 12 to 24 hours with a once-daily dosing schedule.[8][9] This application note provides an overview of the development, characterization, and evaluation of sustained-release formulations of **isosorbide mononitrate** for research purposes.

#### Formulation Development

The primary goal in developing SR formulations of **isosorbide mononitrate** is to control the drug release rate from the dosage form. Common approaches include matrix systems and



osmotic pump technology.

- Matrix Tablets: This is one of the most common and cost-effective methods for producing SR formulations.[7] In this system, the drug is uniformly dispersed within a polymer matrix. The release of the drug is controlled by diffusion through the polymer network and/or erosion of the matrix. Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) are frequently used as they form a gel layer upon contact with aqueous fluids, which controls drug release.[7] Other polymers used include Eudragit NE30D and Ethylcellulose.[7] The tablets are typically prepared by wet granulation or direct compression methods.[7][10]
- Osmotic Pump Tablets: This technology utilizes osmotic pressure as the driving force for controlled drug delivery.[6][11] The core tablet contains the drug, an osmotic agent (like sodium chloride), and other excipients.[6] This core is then coated with a semi-permeable membrane that has a small, precisely drilled orifice.[12] When the tablet comes into contact with gastrointestinal fluids, water enters the core through the membrane, dissolving the drug and the osmotic agent, which then creates a high osmotic pressure that pumps the drug solution out through the orifice at a controlled rate.[12] The drug release from these systems is generally independent of the pH and hydrodynamics of the gastrointestinal tract.[6][11]

#### Characterization of SR Formulations

Before and after compression, the formulation materials and the final tablets are evaluated for various physicochemical properties to ensure quality and consistency.

- Pre-compression Parameters: The granulated powder blend is evaluated for properties like angle of repose, bulk density, tapped density, compressibility index, and Hausner's ratio to ensure good flowability and compressibility.[6][11]
- Post-compression Parameters: The prepared tablets are characterized for weight variation, thickness, hardness, friability, and drug content (assay).[6][7][11] These tests ensure the uniformity and mechanical integrity of the tablets.

### **Data Presentation**

Table 1: Example Formulation Compositions for Isosorbide Mononitrate SR Tablets



| Ingredient                | Function                         | Formulation 1<br>(Matrix) | Formulation 2<br>(Osmotic) |
|---------------------------|----------------------------------|---------------------------|----------------------------|
| Isosorbide<br>Mononitrate | Active Pharmaceutical Ingredient | 60 mg                     | 60 mg                      |
| HPMC K4M                  | Release-retarding polymer        | 100 mg                    | -                          |
| Eudragit NE30D            | Release-retarding polymer        | 20 mg                     | -                          |
| Ethylcellulose            | Release-retarding polymer        | 20 mg                     | -                          |
| Lactose                   | Diluent                          | q.s. to 300 mg            | 150 mg                     |
| Sodium Chloride           | Osmotic agent                    | -                         | 50 mg                      |
| PVP                       | Binder/Pore former               | 15 mg                     | 10 mg                      |
| Magnesium Stearate        | Lubricant                        | 3 mg                      | 3 mg                       |
| Silicon Dioxide           | Glidant                          | 3 mg                      | -                          |
| Cellulose Acetate         | Semi-permeable membrane          | -                         | Coating                    |
| PEG 4000                  | Plasticizer/Pore<br>former       | -                         | Coating                    |

Note: The quantities are for illustrative purposes and would require optimization based on experimental results.

Table 2: Comparative In-Vitro Dissolution Profile



| Time (hours) | Marketed SR Tablet (%) | Optimized Formulation F5 (%) |
|--------------|------------------------|------------------------------|
| 0.5          | 6.82                   | 7.2                          |
| 1            | 15.3                   | 14.8                         |
| 2            | 26.4                   | 24.6                         |
| 4            | 45.2                   | 43.8                         |
| 6            | 63.7                   | 61.5                         |
| 8            | 78.9                   | 76.4                         |
| 12           | 92.1                   | 90.3                         |
| 24           | 98.5                   | 97.8                         |

Data adapted from a study on osmotic pump tablets, showing a comparison with a marketed product.[6]

Table 3: Pharmacokinetic Parameters of **Isosorbide Mononitrate** SR Formulations in Healthy Volunteers (Fasting State)

| Formulation                      | Cmax (ng/mL)   | Tmax (hours) | AUC0-t<br>(ng·h/mL) | t1/2 (hours) |
|----------------------------------|----------------|--------------|---------------------|--------------|
| Test SR Tablet<br>(40 mg)        | 487.54 ± 69.17 | 3.75         | 8701.4              | ~5-6         |
| Reference SR<br>Tablet (40 mg)   | 529.76 ± 84.64 | 4.00         | 8476.0              | ~5-6         |
| Extended-<br>Release (60 mg)     | 557            | ~3           | -                   | 6.2          |
| Extended-<br>Release (120<br>mg) | 1151           | ~3           | -                   | 6.2          |



Data compiled from multiple pharmacokinetic studies.[13][14][15][16]

### **Experimental Protocols**

Protocol 1: Preparation of Isosorbide Mononitrate SR Matrix Tablets by Wet Granulation

- Weighing and Blending: Accurately weigh isosorbide mononitrate, release-retarding polymers (e.g., HPMC), and diluents (e.g., lactose).[7] Mix the ingredients in a planetary mixer for 15 minutes to ensure uniform distribution.
- Granulation: Prepare a binder solution by dissolving a binder (e.g., PVP) in a suitable solvent like isopropyl alcohol.[6] Add the binder solution slowly to the powder blend while mixing to form a coherent wet mass.
- Wet Screening: Pass the wet mass through a #12 or #16 mesh screen to produce granules.
- Drying: Dry the wet granules in a tray dryer or a fluid bed dryer at 40-50°C until the moisture content is within the desired range (typically <2%).
- Dry Screening: Pass the dried granules through a #20 mesh screen to break any aggregates and ensure size uniformity.
- Lubrication: Add the lubricant (e.g., magnesium stearate) and glidant (e.g., silicon dioxide) to the dried granules and blend for 5 minutes.[6]
- Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Protocol 2: In-Vitro Dissolution Testing of Isosorbide Mononitrate SR Tablets

- Apparatus: USP Type II (Paddle) apparatus.[17]
- Dissolution Medium: 900 mL of a specified medium. Commonly used media include 0.1N HCl (first 2 hours) followed by phosphate buffer pH 6.8, or single pH media like phosphate buffer pH 6.8 for the entire duration.[6][7][11]
- Temperature: Maintain the medium at 37 ± 0.5°C.

### Methodological & Application





- Paddle Speed: 50 or 75 RPM.[17]
- Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).[11] c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 μm filter.
- Analysis: Analyze the samples for isosorbide mononitrate concentration using a validated analytical method, such as UV-Visible Spectrophotometry (at ~220 nm) or HPLC.[18][19]
- Data Analysis: Calculate the cumulative percentage of drug released at each time point.
   Analyze the release data using kinetic models (e.g., zero-order, first-order, Higuchi,
   Korsmeyer-Peppas) to determine the mechanism of drug release.[7][17]

Protocol 3: In-Vivo Pharmacokinetic Study in Healthy Volunteers

- Study Design: A randomized, open-label, two-period, single-dose crossover design is commonly used for bioequivalence studies.[14][20] The study should be conducted under both fasting and fed conditions.[14]
- Subjects: Enroll a sufficient number of healthy adult volunteers after obtaining informed consent.
- Procedure: a. After an overnight fast, subjects receive a single oral dose of either the test or reference SR tablet with a specified volume of water. b. Collect serial blood samples (e.g., at 0, 1, 2, 3, 4, 5, 6, 8, 12, 16, 24, and 36 hours) post-dose.[14] c. A washout period of at least 5 days should be maintained between the two study periods.[14] d. In the second period, subjects who received the test formulation will receive the reference, and vice-versa.
- Sample Analysis: Separate plasma from the blood samples and store frozen until analysis.
   Determine the plasma concentrations of isosorbide mononitrate using a validated bioanalytical method, typically LC-MS/MS.[17][21]
- Pharmacokinetic Analysis: Use non-compartmental methods to determine pharmacokinetic
  parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax),
  AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable
  concentration), and AUC0-∞ (AUC extrapolated to infinity).[14][20]



Statistical Analysis: Perform statistical analysis on the log-transformed Cmax and AUC data
to determine if the 90% confidence intervals for the ratio of the test to reference product fall
within the bioequivalence acceptance range of 80-125%.[14][21]

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of Isosorbide Mononitrate.





Click to download full resolution via product page

Caption: Experimental workflow for SR tablet development.





Click to download full resolution via product page

Caption: Drug release mechanisms from a matrix tablet.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. orientjchem.org [orientjchem.org]
- 2. New Spectrophotometric Method for the Estimation of Isosorbide Mononitrate in Bulk and Tablet Formulation Oriental Journal of Chemistry [orientjchem.org]
- 3. go.drugbank.com [go.drugbank.com]

### Methodological & Application





- 4. What is the mechanism of Isosorbide Mononitrate? [synapse.patsnap.com]
- 5. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. neliti.com [neliti.com]
- 8. Sustained-release isosorbide mononitrate (50 mg): optimization of a once-daily dosage form for long-term treatment of angina pectoris PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. bioinfopublication.org [bioinfopublication.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Development and evaluation of extended release formulations of isosorbide mononitrate based on osmotic technology PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single and multiple dose pharmacokinetic studies of oral sustained release and nonsustained release formulations of isosorbide-5-mononitrate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Safety with Bioequivalence of Isosorbide Mononitrate Sustained-Release Tablets in Chinese Healthy Volunteers: Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of isosorbide-5-mononitrate after oral administration of an extendedrelease mononitrate formulation versus a standard dinitrate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single and multiple dose pharmacokinetic studies of oral sustained release and nonsustained release formulations of isosorbide-5-mononitrate in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. A validated high performance liquid chromatographic method for analysis of isosorbide mononitrate in bulk material and extended release formulations PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics and Safety with Bioequivalence of Isosorbide Mononitrate Sustained-Release Tablets in Chinese Healthy Volunteers: Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro dissolution and in vivo bioequivalence evaluation of two brands of isosorbide 5-mononitrate sustained release tablets PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Application Notes: Development of Sustained-Release Isosorbide Mononitrate Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672618#development-of-sustained-release-formulations-of-isosorbide-mononitrate-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com